Methyl 3-(ethylamino)propanoate
Overview
Description
“Methyl 3-(ethylamino)propanoate” is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as “Methyl N-ethyl-beta-alaninate” and "Methyl3-(Ethylamino)propanoate" . The compound has a molecular weight of 131.17 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3
. This indicates the presence of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The canonical SMILES representation is CCNCCC(=O)OC
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 131.094628657 g/mol . The topological polar surface area is 38.3 Ų . It has a heavy atom count of 9 .Scientific Research Applications
Synthesis and Catalysis
Research explores the synthesis of esters and propanoates, highlighting their importance as precursors in polymer and chemical synthesis. For instance, the use of Baeyer-Villiger monooxygenases for producing methyl propanoate underscores the role of biocatalysis in generating key industrial chemicals (Hugo L van Beek et al., 2014). Similarly, studies on the enthalpies of formation and bond dissociation energies of esters like ethyl propanoate provide foundational knowledge for understanding and improving reaction conditions in synthesis processes (A. El‐Nahas et al., 2007).
Material Science and Polymer Chemistry
Research into the kinetics of free radical polymerization, involving esters and propanoates, informs the development of new polymeric materials. The study by T. Furuncuoglu et al. (2010) on the role of chain transfer agents in polymerization kinetics highlights the complexity and control needed in polymer synthesis to achieve desired material properties (T. Furuncuoglu et al., 2010).
Pharmaceutical and Medicinal Chemistry
Several studies focus on the synthesis and biological activity of compounds structurally similar to Methyl 3-(ethylamino)propanoate. For example, research on ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate showcases the potential of such compounds in developing new therapeutic agents with anti-cancer activity (L.-Z. Liu et al., 2019).
Environmental Chemistry
The atmospheric degradation study of 3-ethoxy-1-propanol by Inmaculada Aranda et al. (2021) provides insights into the environmental impact and reactivity of oxygenated volatile organic compounds, which could inform the environmental safety assessments of related chemical substances (Inmaculada Aranda et al., 2021).
Analytical Chemistry
Analytical methods for detecting and characterizing esters and their derivatives, as seen in the work on novel dispersive liquid-liquid microextraction methods, are crucial for understanding the behavior and presence of these compounds in various matrices (M. Farajzadeh et al., 2010).
Properties
IUPAC Name |
methyl 3-(ethylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSVMQRTUAIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187975 | |
Record name | Methyl N-ethyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3440-30-0 | |
Record name | N-Ethyl-β-alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3440-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-ethyl-beta-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-ethyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-ethyl-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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